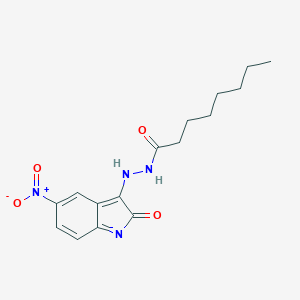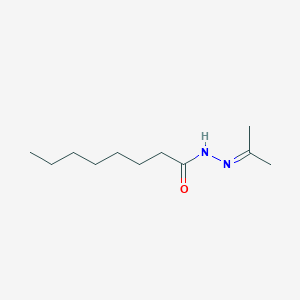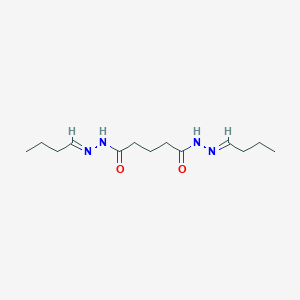![molecular formula C18H22N2O3S B229673 N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229673.png)
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}phenyl)acetamide, commonly known as TATPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TATPA is a sulfonyl amide compound that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
TATPA's mechanism of action is still being studied, but it is believed to act as an inhibitor of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. TATPA has also been shown to have potential as a metalloprotease inhibitor, which could have implications for the treatment of cancer and other diseases.
Biochemical and Physiological Effects
TATPA has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes, as mentioned previously. TATPA has also been shown to have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. TATPA has also been studied for its potential as an antioxidant and has been shown to protect against oxidative stress in vitro.
实验室实验的优点和局限性
TATPA has several advantages for laboratory experiments, including its stability and solubility in various solvents. TATPA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, TATPA's potential toxicity and limited availability may present limitations for its use in laboratory experiments.
未来方向
There are several future directions for the study of TATPA, including further investigation into its mechanism of action and potential therapeutic applications. TATPA's potential as a metalloprotease inhibitor could be further explored for its implications in the treatment of cancer and other diseases. Additionally, the development of TATPA derivatives could provide further insight into its potential applications and mechanisms of action.
合成方法
The synthesis of TATPA can be achieved through various methods, including the reaction of 4-aminobenzenesulfonyl chloride with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a base, such as triethylamine. Other methods include the reaction of 4-aminobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), or through the reaction of 4-nitrobenzenesulfonamide with N-(2,3,5,6-tetramethylphenyl)acetamide followed by reduction with hydrogen gas.
科学研究应用
TATPA has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. TATPA has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, and has been studied for its potential as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
属性
分子式 |
C18H22N2O3S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O3S/c1-11-10-12(2)14(4)18(13(11)3)24(22,23)20-17-8-6-16(7-9-17)19-15(5)21/h6-10,20H,1-5H3,(H,19,21) |
InChI 键 |
LUHORGBHVBZLRZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



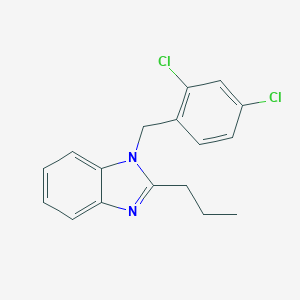

![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)
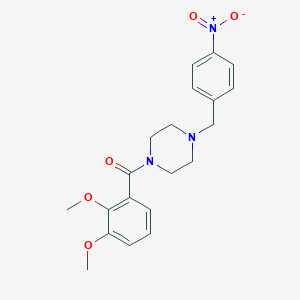
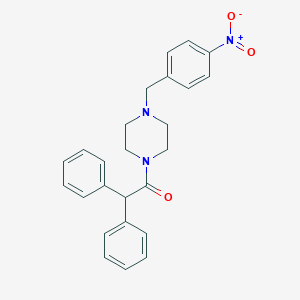
![1-[(4-Methoxyphenyl)sulfonyl]-4-(3-nitrobenzyl)piperazine](/img/structure/B229607.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229609.png)
![2-chloro-N-[3-[2-[(Z)-indol-3-ylidenemethyl]hydrazinyl]-3-oxopropyl]benzamide](/img/structure/B229611.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
